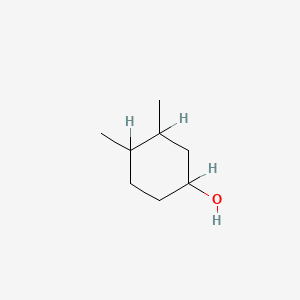

3,4-Dimethylcyclohexanol

Beschreibung

Significance and Research Context of Cyclic Alcohols

Cyclic alcohols, or cycloalkanols, are a pivotal class of compounds in organic chemistry. They consist of a hydroxyl group attached to a carbon atom within a carbocyclic ring. These compounds are frequently employed as starting materials or key intermediates, known as synthons, in the synthesis of more complex molecules. ontosight.ai Their rigid, three-dimensional structures make them invaluable for studying the principles of stereochemistry and conformational analysis.

The reactivity of cyclic alcohols can differ from their acyclic counterparts due to ring strain and conformational effects. They participate in standard alcohol reactions such as oxidation to form ketones, and esterification. ontosight.ai The specific spatial arrangement of substituents on the ring can profoundly influence reaction rates and product distributions, making them excellent models for investigating reaction mechanisms. Furthermore, many natural products and biologically active molecules, including some terpenes, feature cyclic alcohol motifs, driving research into their synthesis and properties.

Historical Perspective of 3,4-Dimethylcyclohexanol Studies

Early investigations into this compound were often linked to the study of substituted cyclohexanes and the reduction of corresponding phenolic compounds. A notable historical method for synthesizing this alcohol involves the catalytic hydrogenation of 3,4-dimethylphenol. Research published in the mid-20th century, such as the work by Baumgarten and Eifert in 1953, details the use of this compound as a precursor for the synthesis of 3,4-dimethylcyclohexanone (B1585827). acs.org This conversion, achieved through oxidation of the alcohol, was a common step in the structural elucidation and synthesis of substituted cyclohexanone (B45756) derivatives. These foundational studies were crucial in establishing the stereospecific outcomes of reactions on substituted cyclohexane (B81311) rings.

Isomeric Forms and Stereochemical Considerations of this compound

The structure of this compound presents significant stereochemical complexity. The molecule contains three stereogenic centers at carbon atoms C-1 (bearing the hydroxyl group), C-3, and C-4 (bearing the methyl groups). Theoretically, this allows for the existence of 2³ = 8 stereoisomers, which comprise four pairs of enantiomers.

These diastereomeric pairs are distinguished by the relative orientations (cis or trans) of the three substituents. The stereochemistry is best understood by considering the stable chair conformations of the cyclohexane ring. In these conformations, substituents can occupy either axial or equatorial positions.

Conformational Stability : The most stable conformation of a substituted cyclohexane minimizes steric strain, particularly 1,3-diaxial interactions. Equatorial positions are generally favored for bulky substituents over axial positions. libretexts.org

Diastereomers : The relative stability of the different diastereomers of this compound depends on the number of substituents that can occupy equatorial positions simultaneously. For instance, an isomer where the hydroxyl and both methyl groups can all reside in equatorial positions in a single chair conformation would be significantly more stable than an isomer where one or more groups are forced into an axial position. libretexts.org

Cis/Trans Isomerism : The relationship between the substituents gives rise to different diastereomers. For example, the cis-cis isomer would have all three substituents on the same face of the ring, while other combinations like cis-trans and trans-trans exist, each with unique conformational preferences and stabilities. chegg.com A detailed conformational analysis is required for each of the four diastereomeric pairs to determine the most stable arrangement. pharmacy180.comspcmc.ac.in

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | nist.govnist.govnist.gov |

| Molecular Weight | 128.21 g/mol | nist.govnist.govnist.gov |

| CAS Number | 5715-23-1 | nist.govnist.govnist.gov |

| Appearance | Colorless liquid | guidechem.comontosight.ai |

| Boiling Point | 172-178 °C | guidechem.comontosight.ai |

| Density | ~0.88 - 0.89 g/mL | guidechem.comontosight.ai |

| Solubility | Limited in water | guidechem.com |

Current Research Trends and Future Directions for this compound

Contemporary research involving this compound continues to build on its foundation as a versatile synthetic intermediate. Its well-defined stereochemistry makes it a valuable building block in the synthesis of complex target molecules where precise control of stereocenters is critical.

One promising area of research is in medicinal chemistry. Studies have investigated various substituted cyclohexanol (B46403) derivatives for their biological activity. For example, certain cyclohexanols, which are structurally related to the anesthetic propofol, have been explored as potential general anesthetics. smith.edu While research may not always focus on the 3,4-dimethyl isomer specifically, the findings contribute to a broader understanding of how substitution patterns on the cyclohexane ring influence biological function.

Future work will likely focus on developing more efficient and stereoselective synthetic routes to specific isomers of this compound. As analytical techniques become more sophisticated, researchers will be better able to isolate and characterize each of the eight stereoisomers, allowing for a more precise evaluation of their individual chemical and biological properties. This could unlock new applications in fields ranging from materials science, where cyclic monomers are used to create advanced polymers, to the development of new chiral auxiliaries for asymmetric synthesis. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXJUPCYVIBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871143 | |

| Record name | 3,4-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5715-23-1 | |

| Record name | 3,4-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5715-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5715-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 3,4 Dimethylcyclohexanol

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed industrial and laboratory technique for the reduction of ketones to alcohols. numberanalytics.com This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. masterorganicchemistry.com The reaction typically occurs on the surface of a heterogeneous catalyst. libretexts.org

The catalytic hydrogenation of 3,4-dimethylcyclohexanone (B1585827) is a direct route to obtaining 3,4-dimethylcyclohexanol. This reaction involves treating the ketone with hydrogen gas under pressure in the presence of a suitable metal catalyst. acs.org

Commonly used catalysts for such transformations include transition metals like palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to maximize surface area and activity. masterorganicchemistry.comlibretexts.org For instance, a historical method for preparing dimethylcyclohexanols involved the hydrogenation of dimethylphenols using Raney nickel catalysts under high pressure and temperature, followed by oxidation to the ketone. The reversal of this oxidation step, the hydrogenation of the ketone, yields the desired alcohol.

The general reaction is as follows: C₈H₁₄O + H₂ --(Catalyst)--> C₈H₁₆O

The efficiency of the hydrogenation is dependent on several factors including the choice of catalyst, solvent, temperature, and hydrogen pressure. libretexts.org

A significant aspect of the hydrogenation of substituted cyclohexanones is stereoselectivity—the preferential formation of one stereoisomer over another. In the case of 3,4-dimethylcyclohexanone, hydrogenation can yield both cis- and trans-3,4-dimethylcyclohexanol. The stereochemical outcome is largely governed by the direction of hydrogen addition to the carbonyl group.

Research on various substituted cyclohexanones has shown that the stereoselectivity of hydrogenation is influenced by the catalyst and reaction conditions. datapdf.com For example, hydrogenation of 4-tert-butylcyclohexanone (B146137) using ruthenium-based catalysts preferentially occurs from the less sterically hindered equatorial direction to yield the cis alcohol. datapdf.com The choice of ligands on the metal catalyst can also significantly alter the diastereoselectivity. datapdf.com

The hydrogenation of 2,6-dimethylcyclohexanone (B152311) with a RuCl₂[P(C₆H₅)₃]₃-NH₂(CH₂)₂NH₂ catalyst gives the cis,cis-alcohol with high selectivity (98.7%). datapdf.com This high degree of selectivity is attributed to the catalyst acting as a "bulky hydride," which preferentially attacks from the less hindered face of the ketone. While specific studies on 3,4-dimethylcyclohexanone are less common, these findings suggest that by carefully selecting the catalyst system, the stereochemical outcome of its hydrogenation can be controlled to favor either the cis or trans isomer.

Table 1: Factors Influencing Stereoselectivity in Ketone Hydrogenation

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Catalyst Type | Different metals and supports can favor different isomers. | Ruthenium catalysts often show high diastereoselectivity. datapdf.com |

| Ligands | Chiral or bulky ligands can direct hydrogen addition. | BINAP and diamine ligands on Ru catalysts control stereochemistry. datapdf.com |

| Steric Hindrance | Hydrogen adds to the less sterically hindered face of the carbonyl. | Hydrogenation of 2-alkylcyclohexanones gives the cis-alcohols with high selectivity. datapdf.com |

| Reaction Conditions | Temperature and pressure can affect the isomer ratio. | High pressure is often required for aromatic ring hydrogenation but can be modulated for ketones. libretexts.org |

Reduction of Ketones and Other Functional Groups

Chemical reduction using metal hydrides is a common alternative to catalytic hydrogenation for converting ketones to alcohols. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. lumenlearning.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It is generally incapable of reducing less reactive functional groups like esters, amides, or carboxylic acids under standard conditions, which makes it a useful chemoselective reagent. lumenlearning.commasterorganicchemistry.com

The reduction of 3,4-dimethylcyclohexanone with NaBH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol). lumenlearning.com

The stereoselectivity of NaBH₄ reductions of cyclohexanones has been studied extensively. For unsubstituted cyclohexanone (B45756), the reaction yields predominantly the equatorial alcohol due to the preference for axial attack by the hydride. cdnsciencepub.com However, the presence of substituents on the ring, such as the methyl groups in 3,4-dimethylcyclohexanone, alters the steric environment and can change the ratio of axial to equatorial attack. Empirical rules and computational models have been developed to predict the stereochemical outcome of NaBH₄ reductions based on the position and orientation of substituents. cdnsciencepub.comcdnsciencepub.com For 3-methylcyclohexanone (B152366), the presence of an equatorial methyl group has little effect on the stereoselectivity compared to unsubstituted cyclohexanone. cdnsciencepub.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. lumenlearning.comwikipedia.org This increased reactivity is due to the greater polarity of the Al-H bond compared to the B-H bond. lumenlearning.com LiAlH₄ can reduce a wider range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. wikipedia.orgmasterorganicchemistry.combyjus.com

The reduction of 3,4-dimethylcyclohexanone with LiAlH₄ will efficiently produce this compound. The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup to protonate the intermediate alkoxide and to decompose the excess reagent. lumenlearning.combyjus.com

Due to its high reactivity, LiAlH₄ is generally less selective than NaBH₄. lumenlearning.com When reducing a molecule with multiple functional groups, LiAlH₄ will likely reduce all of them, whereas NaBH₄ could be used to selectively reduce a ketone in the presence of an ester, for example. masterorganicchemistry.com In terms of stereoselectivity, LiAlH₄ is a bulkier reagent than NaBH₄, which can influence the direction of hydride attack and thus the resulting cis/trans ratio of the alcohol product.

Table 2: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Functional Groups Reduced | Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, Selective | Aldehydes, Ketones | Protic (Methanol, Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Unselective | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Aprotic (Diethyl Ether, THF) |

In the context of synthesizing complex molecules, chemo- and regioselectivity are crucial concepts. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. nih.govnih.gov

The synthesis of this compound from a precursor containing other reducible functional groups would require a chemoselective strategy. For instance, if the starting material contained both a ketone and an ester group, using the mild reagent sodium borohydride would allow for the selective reduction of the ketone to the desired cyclohexanol (B46403), leaving the ester group intact. researchgate.net

Regioselective strategies become important when a molecule possesses multiple, similar functional groups. For example, in a molecule with two different ketone groups, one might be more sterically hindered or electronically deactivated than the other. A carefully chosen reducing agent could selectively reduce the more accessible or reactive ketone. While not directly applicable to a simple 3,4-dimethylcyclohexanone substrate, these principles are fundamental in multi-step syntheses where this compound might be an intermediate. researchgate.netescholarship.org

Grignard Reaction-Based Syntheses

A fundamental approach to synthesizing this compound involves the use of a Grignard reagent. This organometallic reaction is a powerful tool for forming carbon-carbon bonds. The synthesis typically starts with a ketone precursor, 4-methylcyclohexanone.

The reaction mechanism involves the nucleophilic attack of the methyl group from the Grignard reagent (methylmagnesium bromide) on the electrophilic carbonyl carbon of 4-methylcyclohexanone. byjus.comchegg.com This addition forms a magnesium alkoxide intermediate. Subsequent acidification of this intermediate in a work-up step protonates the alkoxide, yielding the final tertiary alcohol, 1,4-dimethylcyclohexanol, not this compound.

To synthesize this compound via a Grignard reaction, a different strategy is required. One hypothetical pathway could involve the reaction of a Grignard reagent with a suitable epoxide. For instance, the reaction of methylmagnesium bromide with 3-methylcyclohexene (B1581247) oxide could potentially yield this compound, although rearrangements and the formation of multiple isomers are possible complexities in such reactions. mcgill.ca A more direct, albeit multi-step, Grignard-based approach would be the 1,4-conjugate addition of a methyl group to a cyclohexenone, followed by reduction of the ketone, but this falls outside a direct Grignard addition to a carbonyl for alcohol formation. A more direct Grignard approach would be the reaction of 3,4-dimethylcyclohexanone with a reducing Grignard reagent or, more conventionally, the reduction of the ketone using standard reducing agents after its synthesis.

However, the most common application of the Grignard reaction in this context is the addition to a ketone. For example, the reaction of 3-methylcyclohexanone with methylmagnesium bromide, followed by an acidic workup, is a standard laboratory procedure to form 1,3-dimethylcyclohexanol. chegg.com Applying this logic, the synthesis of this compound would logically proceed from the reduction of 3,4-dimethylcyclohexanone.

| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | 3-Methylcyclohexanone | CH₃MgBr, Diethyl Ether | Magnesium alkoxide | C-C bond formation |

| 2 | Magnesium alkoxide | H₃O⁺ (acid work-up) | 1,3-Dimethylcyclohexanol | Protonation to yield alcohol |

This table illustrates a typical Grignard reaction for a related isomer, as direct single-step Grignard synthesis for this compound is less straightforward.

Hydroboration-Oxidation Procedures

Hydroboration-oxidation is a two-step reaction sequence that converts an alkene into an alcohol. libretexts.org This method is particularly valuable for its regioselectivity and stereospecificity. The reaction proceeds with an anti-Markovnikov addition of water across the double bond and a syn-addition of the hydrogen and hydroxyl group. masterorganicchemistry.comchemistrysteps.com

Starting from 3,4-dimethylcyclohexene, hydroboration involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This step is a concerted, syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgchemistrysteps.com

In the second step, the resulting organoborane is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). orgsyn.org This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. orgsyn.org The hydroboration-oxidation of 3,4-dimethylcyclohexene will produce various stereoisomers of this compound, with the stereochemistry of the product being dependent on the stereochemistry of the starting alkene and the face of the double bond to which the borane adds.

| Reaction Step | Starting Material | Reagent(s) | Key Feature | Product |

| Hydroboration | 3,4-Dimethylcyclohexene | 1. BH₃·THF | Syn-addition of H and B | Trialkylborane intermediate |

| Oxidation | Trialkylborane intermediate | 2. H₂O₂, NaOH | Retention of configuration | This compound |

The reaction is highly sensitive to steric hindrance. For substituted alkenes, sterically hindered boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance regioselectivity. chemistrysteps.com In complex cyclic systems, rearrangements of the organoborane intermediate can sometimes occur, leading to a mixture of products. chemrxiv.org

Synthesis of Optically Active this compound

The presence of multiple chiral centers in this compound means it can exist as several stereoisomers. The synthesis of a single, optically active enantiomer requires specialized techniques such as chiral resolution or asymmetric synthesis.

Chiral resolution is a method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers.

Chromatographic Resolution: A common laboratory method involves chromatography using a chiral stationary phase (CSP). For cyclic alcohols, derivatized cyclodextrins have proven effective as CSPs in capillary gas chromatography. psu.edu The enantiomers of the analyte interact differently with the chiral phase, leading to different retention times and enabling their separation. The enantiomers of various mono- and dimethylcyclohexanols have been successfully separated using this technique, which is applicable to the isomers of this compound. psu.edu

Chemical Resolution via Diastereomers: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. For instance, the racemic this compound could be reacted with an enantiomerically pure chiral carboxylic acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. After separation, hydrolysis of the individual diastereomeric esters yields the enantiomerically pure alcohols. A patented method for the resolution of a similar compound, cis-3,5-dimethyl-1-cyclohexanol, relies on the differential solubility of its substituted benzoate (B1203000) esters, demonstrating the industrial applicability of this principle. google.com

Asymmetric synthesis, also known as enantioselective synthesis, aims to create a specific enantiomer directly, avoiding the need for resolution. kashanu.ac.ir

Asymmetric Reduction: One of the most effective methods for producing chiral alcohols is the asymmetric reduction of a prochiral ketone. The synthesis of optically active this compound could be achieved by the enantioselective reduction of 3,4-dimethylcyclohexanone. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Asymmetric Hydroboration: Another approach is the asymmetric hydroboration of the precursor alkene, 3,4-dimethylcyclohexene. This involves using a chiral borane reagent. The chiral reagent preferentially adds to one face of the double bond, leading to the formation of an optically enriched organoborane, which is then oxidized to the corresponding chiral alcohol.

Novel Synthetic Pathways and Method Development

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. kvmwai.edu.in

Directed Hydroboration: Recent advancements include catalyst-directed reactions. For instance, a hydroxyl or ether group already present on a molecule can direct a metal catalyst to deliver a reagent, like borane, to a specific location. Research into directed, catalytic hydroboration has explored various rhodium complexes as catalysts that can influence the regioselectivity and stereoselectivity of the hydroboration of olefins, a technique potentially applicable to complex cyclohexene (B86901) systems. mit.edu

Photocatalysis: Photocatalysis has emerged as a powerful tool in organic synthesis, using light to drive chemical reactions under mild conditions. cardiff.ac.uk While direct photocatalytic synthesis of this compound is not widely documented, related strategies exist. For example, dual nickel-photoredox catalysis has been developed for the asymmetric synthesis of other complex molecules and could be adapted for novel C-C bond formations or functionalizations in the synthesis of cyclohexanol derivatives. cardiff.ac.uk

These novel methods represent the forefront of synthetic chemistry and offer potential future pathways for the efficient and selective synthesis of complex molecules like this compound.

Stereochemistry and Conformational Analysis of 3,4 Dimethylcyclohexanol

Isomeric Forms of 3,4-Dimethylcyclohexanol

This compound can exist as multiple stereoisomers due to the presence of chiral centers at carbons 1, 3, and 4. These isomers are broadly categorized into cis and trans diastereomers, based on the relative orientation of the two methyl groups. Within each of these categories, further stereoisomerism is possible.

cis-3,4-Dimethylcyclohexanol Stereoisomers

In the cis isomers, the two methyl groups are on the same side of the cyclohexane (B81311) ring. Due to the three chiral centers, a pair of enantiomers exists for the cis configuration. These are (1R,3R,4S)-3,4-dimethylcyclohexan-1-ol and (1S,3S,4R)-3,4-dimethylcyclohexan-1-ol. Another pair of diastereomers to these are (1S,3R,4S)-3,4-dimethylcyclohexan-1-ol and (1R,3S,4R)-3,4-dimethylcyclohexan-1-ol.

trans-3,4-Dimethylcyclohexanol Stereoisomers

In the trans isomers, the two methyl groups are on opposite sides of the cyclohexane ring. Similar to the cis isomers, the trans configuration also gives rise to pairs of enantiomers. These include (1R,3S,4S)-3,4-dimethylcyclohexan-1-ol and (1S,3R,4R)-3,4-dimethylcyclohexan-1-ol, as well as (1S,3S,4S)-3,4-dimethylcyclohexan-1-ol and (1R,3R,4R)-3,4-dimethylcyclohexan-1-ol.

Conformational Isomerism and Stability

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as a ring flip. The relative stability of these conformers is determined by the steric interactions of the substituents.

The energy difference between axial and equatorial conformers is quantified by A-values (conformational free energy). A larger A-value indicates a greater preference for the equatorial position. For a methyl group, the A-value is approximately 1.7 kcal/mol, while for a hydroxyl group, it is around 0.87 kcal/mol. masterorganicchemistry.com This indicates that the methyl group is considered "bulkier" in a conformational sense than the hydroxyl group. reddit.com

The stability of the various conformers of this compound is influenced by several factors:

1,3-Diaxial Interactions: Steric strain between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C1 and C3 positions relative to the substituent. Substituents in the equatorial position avoid these unfavorable interactions. pressbooks.pub

Gauche Interactions: Steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). This is particularly relevant for the diequatorial conformers of trans-1,2-disubstituted cyclohexanes and can also be a factor in other substitution patterns. chemistrysteps.comlibretexts.org

For a mixture of cis and trans isomers of this compound, the equilibrium constant for the formation of the cis-isomer from the trans-isomer has been reported as 2.05x10^5 at 25°C and 1 atm pressure. At equilibrium, the concentrations are approximately 0.25 mol/L for cis-3,4-dimethylcyclohexanol and 0.75 mol/L for trans-3,4-dimethylcyclohexanol.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | 1.70 - 1.74 |

| -OH | 0.87 |

| -Br | 0.43 |

| -C(CH₃)₃ | ~5.0 |

Spectroscopic Characterization of Stereoisomers

Spectroscopic techniques are indispensable for elucidating the stereochemistry and conformational preferences of this compound isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between stereoisomers and determining their preferred conformations.

¹H NMR Spectroscopy: The chemical shift and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

Chemical Shifts: Generally, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (ax-ax) couplings (dihedral angle ~180°), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings (dihedral angles ~60°). oup.com This allows for the assignment of protons as axial or equatorial, and thus the determination of the predominant chair conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry.

γ-Gauche Effect: An axial substituent will cause a shielding effect (upfield shift) on the γ-carbons (C-3 and C-5 relative to the substituent at C-1). This is a key indicator of an axial group.

The chemical shift of the carbon bearing the hydroxyl group (C-1) and the methyl groups also differs between isomers and conformers.

| Interaction | Typical ³J Coupling Constant (Hz) | Dihedral Angle |

|---|---|---|

| Axial-Axial | 8 - 13 | ~180° |

| Axial-Equatorial | 2 - 5 | ~60° |

| Equatorial-Equatorial | 2 - 5 | ~60° |

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Vibrational spectroscopy provides complementary information about the conformational isomers of this compound.

Infrared (IR) Spectroscopy: The position of the C-O stretching vibration in cyclohexanols is sensitive to the orientation of the hydroxyl group.

An equatorial C-O bond typically shows a stretching frequency around 1065-1075 cm⁻¹.

An axial C-O bond generally absorbs at a lower frequency, around 955-1045 cm⁻¹. The O-H stretching frequency, typically a broad band in the region of 3200-3600 cm⁻¹, is primarily influenced by hydrogen bonding and is less informative for distinguishing between axial and equatorial conformers in the condensed phase.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, is particularly sensitive to the vibrations of the carbon skeleton. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the cyclohexane ring and methyl substituents can provide a detailed fingerprint of the molecule's conformation. Differences in the Raman spectra of stereoisomers can arise from changes in molecular symmetry and the vibrational coupling between different parts of the molecule. For instance, the symmetric and asymmetric stretching and bending modes of the methyl groups and the ring breathing modes can differ between conformers, offering another avenue for their differentiation. ksu.edu.saresearchgate.net

Computational Chemistry Approaches to Stereochemistry

Computational chemistry serves as an indispensable tool for elucidating the complex stereochemical and conformational landscape of molecules like this compound. These methods allow for the exploration of potential energy surfaces, prediction of stable conformers, and calculation of various molecular properties that can be compared with experimental data.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, including ring flips and substituent rotations, that occur at finite temperatures. youtube.com This approach provides insights into the flexibility of the molecule and the timescales of different conformational transitions.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the accessible chair and boat conformations and the transitions between them for different stereoisomers (cis/trans).

Determine Equilibrium Populations: By running simulations for a sufficient length of time, the relative populations of different conformers at a given temperature can be estimated, providing insight into their thermodynamic stabilities. youtube.com

Analyze Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the surrounding environment influences conformational preferences.

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and energetics of molecules with high accuracy. jkps.or.kr For this compound, DFT calculations are instrumental in determining the relative stabilities of its various stereoisomers and their corresponding chair conformations.

The stability of a particular conformer is primarily dictated by steric interactions. In substituted cyclohexanes, the most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric strain from the two axial hydrogens on the same side of the ring. utexas.edu Larger substituents will generally prefer an equatorial position to avoid these unfavorable interactions. libretexts.orglibretexts.org

For the various stereoisomers of this compound, a conformational analysis would involve considering the chair conformations for each. The relative energies of these conformers can be calculated using DFT. For example, in a study of disubstituted cyclohexanes, the energy differences between conformers with axial and equatorial substituents have been quantified. pressbooks.pubopenstax.org

To illustrate the principles, we can look at the energetic penalties (A-values) for placing substituents in an axial position on a cyclohexane ring. While specific values for a hydroxyl and two methyl groups on the same ring require a detailed calculation, the individual A-values provide a qualitative understanding. The steric strain of an axial methyl group is approximately 1.7-1.8 kcal/mol, while an axial hydroxyl group is around 0.9-1.0 kcal/mol. utexas.edu

For a specific isomer of this compound, the total steric strain in a given conformation would be a combination of these interactions, along with any gauche interactions between the substituents. DFT calculations provide a more rigorous approach to quantify these energies. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org A similar, but more complex, analysis would be applied to the isomers of this compound.

Table 1: Illustrative Conformational Energy Analysis for Disubstituted Cyclohexanes

| Compound (Analog) | Conformation | Relative Energy (kcal/mol) | Key Steric Interactions |

| cis-1,3-Dimethylcyclohexane | diequatorial | 0 | No 1,3-diaxial interactions |

| diaxial | > 5 | Two Me-H 1,3-diaxial interactions plus a severe Me-Me interaction | |

| trans-1,3-Dimethylcyclohexane | (a,e) or (e,a) | ~1.8 | One Me-H 1,3-diaxial interaction |

| cis-1,4-Dimethylcyclohexane | (a,e) or (e,a) | ~1.8 | One Me-H 1,3-diaxial interaction |

| trans-1,4-Dimethylcyclohexane | diequatorial | 0 | No 1,3-diaxial interactions |

| diaxial | ~3.6 | Two Me-H 1,3-diaxial interactions |

Note: This table is based on data for dimethylcyclohexane analogs to illustrate the principles of conformational analysis. The actual energy values for this compound would require specific DFT calculations. utexas.eduyoutube.com

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra. For this compound, DFT calculations can be used to predict NMR chemical shifts and coupling constants, as well as vibrational frequencies for comparison with IR spectra.

The general workflow for predicting NMR spectra involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. researchgate.net

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory. github.io

NMR Parameter Calculation: Calculating the nuclear shielding constants (which are converted to chemical shifts) and spin-spin coupling constants for each conformer. compchemhighlights.org

Boltzmann Averaging: Averaging the calculated parameters based on the relative energies of the conformers to obtain the final predicted spectrum. github.io

Different DFT functionals and basis sets can be benchmarked against experimental data for similar molecules to ensure the accuracy of the predictions. github.io For example, the mPW1PW91 functional is often used for calculating NMR parameters. compchemhighlights.org

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Cyclohexanol (B46403) (Analog)

| Spectroscopic Parameter | Computational Prediction (Illustrative) | Experimental Value (Illustrative) |

| 13C NMR Chemical Shift (C-OH) | 68-72 ppm | ~70 ppm |

| 1H NMR Chemical Shift (H-C-OH) | 3.5-4.0 ppm | ~3.6 ppm |

| J-Coupling Constant (3JHH, ax-ax) | 8-10 Hz | 9-12 Hz |

| J-Coupling Constant (3JHH, ax-eq) | 3-5 Hz | 3-5 Hz |

| IR Frequency (O-H stretch) | 3600-3650 cm-1 (gas phase) | ~3630 cm-1 (dilute solution) |

Note: This table presents typical ranges for a substituted cyclohexanol and is for illustrative purposes. Actual predicted values for this compound would depend on the specific isomer, conformation, and level of theory used. chemicalbook.com

By comparing the computationally predicted spectra for different possible stereoisomers of this compound with experimental data, it is possible to confidently assign the correct structure.

Reactivity and Reaction Mechanisms of 3,4 Dimethylcyclohexanol

Oxidation Reactions of 3,4-Dimethylcyclohexanol

The oxidation of secondary alcohols is a fundamental process in organic synthesis, yielding ketones as the primary products. In the case of this compound, oxidation leads to the formation of the corresponding ketone, 3,4-dimethylcyclohexanone (B1585827).

Formation of 3,4-Dimethylcyclohexanone

The conversion of this compound to 3,4-dimethylcyclohexanone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This transformation requires the use of an oxidizing agent. A variety of reagents can accomplish this, ranging from chromium-based compounds to milder, more selective methods.

The general transformation is as follows:

This compound + [O] → 3,4-Dimethylcyclohexanone + H₂O

Where [O] represents a generic oxidizing agent.

Selective Oxidation Methodologies

To achieve the oxidation of this compound to 3,4-dimethylcyclohexanone efficiently and without side reactions, several selective methods are employed in organic chemistry. The choice of oxidant is crucial to prevent over-oxidation or reactions at other sites in the molecule.

Common and effective methods for this transformation include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates.

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder chromium-based reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation.

| Oxidizing Agent/Method | Typical Reagents | Solvent | Key Advantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | Mild conditions, high selectivity, avoids toxic heavy metals. |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Readily available, effective for secondary alcohols. |

Dehydration Reactions to Form Alkenes

The dehydration of alcohols, an elimination reaction, is a common method for the synthesis of alkenes. When this compound is subjected to acid-catalyzed dehydration, it can yield a mixture of isomeric alkenes. chegg.com

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. The key steps are:

Protonation of the Hydroxyl Group: The acid catalyst (commonly a strong acid like sulfuric acid or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (water).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon where the -OH group was attached. This is the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a carbon-carbon double bond.

Regioselectivity in Alkene Formation

The deprotonation step can occur at different adjacent carbon atoms, leading to the formation of different constitutional isomers of the alkene. The regioselectivity of this reaction is generally governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product.

In the dehydration of this compound, two primary alkene products are expected:

3,4-Dimethylcyclohex-1-ene (the more substituted alkene, Zaitsev product)

4,5-Dimethylcyclohex-1-ene (the less substituted alkene, Hofmann product)

It is also possible for rearrangements to occur via hydride or methyl shifts in the carbocation intermediate, potentially leading to other alkene isomers. However, in the absence of significant ring strain relief, the formation of the Zaitsev product is generally favored.

| Alkene Product | Structure | Type | Stability |

| 3,4-Dimethylcyclohex-1-ene |  | Trisubstituted | More Stable (Major Product) |

| 4,5-Dimethylcyclohex-1-ene |  | Disubstituted | Less Stable (Minor Product) |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. As a secondary alcohol, it can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

The first step in these reactions is typically the protonation of the hydroxyl group by an acid to form a better leaving group (water).

With Hydrogen Halides (e.g., HBr, HCl):

The reaction with strong hydrogen halides proceeds through an Sₙ1 mechanism. After protonation and departure of water to form a secondary carbocation, the halide ion (e.g., Br⁻, Cl⁻) acts as a nucleophile and attacks the carbocation to form the corresponding 3,4-dimethylcyclohexyl halide. Due to the planar nature of the carbocation intermediate, a mixture of stereoisomers (racemization at the reaction center) can be expected if the starting material is chiral.

With Thionyl Chloride (SOCl₂):

The reaction of this compound with thionyl chloride in the presence of a base like pyridine (B92270) typically proceeds through an Sₙ2 mechanism. The thionyl chloride first reacts with the alcohol to form an intermediate chlorosulfite ester. The chloride ion, liberated during the reaction or from the pyridine hydrochloride salt, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at that carbon. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

| Reagent | Product | Mechanism | Key Features |

| HBr | 3,4-Dimethylcyclohexyl bromide | Sₙ1 | Carbocation intermediate, potential for rearrangements and racemization. |

| SOCl₂ / Pyridine | 3,4-Dimethylcyclohexyl chloride | Sₙ2 | Inversion of stereochemistry at the reaction center. |

Conversion to Halides

The conversion of this compound to the corresponding alkyl halides (chloro-, bromo-, or iodo-3,4-dimethylcyclohexane) can be achieved using various halogenating agents. The reaction mechanism is dependent on the reagent and conditions used. As a secondary alcohol, it can react via both S(_N)1 and S(_N)2 pathways.

With hydrogen halides (HCl, HBr, HI), the reaction typically proceeds through an S(_N)1 mechanism. The initial step involves the protonation of the hydroxyl group by the acid to form a good leaving group, water. Subsequent loss of water generates a secondary carbocation at C1 of the cyclohexane (B81311) ring. This carbocation can then be attacked by the halide ion. A significant feature of this mechanism is the possibility of carbocation rearrangements, such as hydride or methyl shifts, to form a more stable carbocation, which can lead to a mixture of isomeric products. For instance, in the reaction of the structurally similar trans-3-methylcyclohexanol (B12282318) with concentrated HBr, both cis- and trans-3-methyl-1-bromocyclohexane are formed, indicating a planar carbocation intermediate that can be attacked from either face. wikipedia.org

Alternatively, reagents like thionyl chloride (SOCl(_2)) in the presence of pyridine or phosphorus tribromide (PBr(_3)) are commonly used to convert secondary alcohols to alkyl chlorides and bromides, respectively. These reactions generally favor an S(_N)2 mechanism, which results in an inversion of stereochemistry at the reaction center. For example, the reaction of a secondary alcohol with PBr(_3) involves the initial formation of a phosphite (B83602) ester, which is then displaced by a bromide ion in an S(_N)2 fashion. researchgate.net This method often provides better control over the stereochemistry compared to the use of hydrogen halides.

Table 1: Common Reagents for the Conversion of Secondary Alcohols to Alkyl Halides

| Reagent | Product | Typical Mechanism | Stereochemistry | Notes |

| Conc. HBr | Alkyl Bromide | S(_N)1 | Racemization/Mixture of Diastereomers | Carbocation rearrangements are possible. wikipedia.org |

| Conc. HCl (with ZnCl(_2)) | Alkyl Chloride | S(_N)1 | Racemization/Mixture of Diastereomers | Lucas test; reactivity order is 3° > 2° > 1°. |

| SOCl(_2) in pyridine | Alkyl Chloride | S(_N)2 | Inversion | Pyridine neutralizes the HCl byproduct. |

| PBr(_3) | Alkyl Bromide | S(_N)2 | Inversion | Good for primary and secondary alcohols. wikipedia.org |

Esterification and Etherification Reactions (e.g., Williamson Ether Synthesis)

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is an equilibrium process. To drive the reaction towards the product, water is typically removed as it is formed. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) provides a more efficient, non-reversible route to the corresponding ester, such as 3,4-dimethylcyclohexyl acetate.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. chegg.comumass.edu This reaction involves two main steps:

Deprotonation of the alcohol to form the corresponding alkoxide. Strong bases like sodium hydride (NaH) are typically used for this purpose.

The resulting 3,4-dimethylcyclohexoxide ion then acts as a nucleophile and displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an S(_N)2 reaction.

The Williamson ether synthesis is generally efficient for producing asymmetrical ethers. chegg.com However, because 3,4-dimethylcyclohexoxide is a sterically hindered secondary alkoxide, it can also act as a base, leading to a competing elimination (E2) reaction with the alkyl halide, especially if the alkyl halide is secondary or tertiary. researchgate.netumass.edu Therefore, the choice of a primary, unhindered alkyl halide is crucial for maximizing the yield of the ether product. chegg.com

Cycloaddition Reactions and Derivatives

Cycloaddition reactions typically involve π-systems, and therefore this compound itself does not directly participate. However, it can be converted into a derivative, 3,4-dimethylcyclohexene, which can act as a reactant in cycloaddition reactions. The dehydration of this compound, usually under acidic conditions (e.g., using H(_2)SO(_4) or H(_3)PO(_4)), yields a mixture of alkene isomers, primarily 3,4-dimethylcyclohex-1-ene and 1,2-dimethylcyclohex-1-ene, following Zaitsev's rule. chegg.com

The resulting 3,4-dimethylcyclohexene can function as a dienophile in a Diels-Alder reaction, which is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orgsigmaaldrich.com For this reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. Since 3,4-dimethylcyclohexene has electron-donating alkyl groups, it would be expected to react more readily with an electron-poor diene in an inverse-electron-demand Diels-Alder reaction. The stereochemistry of the resulting bicyclic product is governed by the endo rule, which favors the orientation where the substituent on the dienophile is directed towards the π-system of the diene in the transition state. visualizeorgchem.com

Reactivity in Specific Organic Transformations

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3,4-dimethylcyclohexanone. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include chromic acid (H(_2)CrO(_4)), generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation), or pyridinium chlorochromate (PCC). PCC is a milder reagent that is particularly useful as it minimizes over-oxidation. Studies on the oxidation of structurally similar compounds like 2,6-dimethylcyclohexanol (B1210312) have been reported, demonstrating the feasibility of this transformation. researchgate.net

Carbocation Rearrangements: In reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration or S(_N)1 reactions, the initially formed secondary carbocation from this compound can undergo rearrangements to form a more stable tertiary carbocation. For example, a hydride shift from C3 or C4 to C1 (if a hydrogen is available in the correct orientation) could lead to the formation of a tertiary carbocation, resulting in rearranged alkene or substitution products. libretexts.orgyoutube.com The study of dehydration products of various methylcyclohexanols has shown the formation of not only the expected Zaitsev products but also minor products arising from such rearrangements. researchgate.net

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically on this compound are limited in the literature. However, research on closely related methylcyclohexanols provides significant insights.

For instance, studies on the acid-catalyzed dehydration of 2-, 3-, and 4-methylcyclohexanols using modern analytical techniques like GC-MS have revealed complex product mixtures. researchgate.net These studies confirm that the reactions proceed via E1 mechanisms involving carbocation intermediates. The product distribution is not solely governed by Zaitsev's rule but is also influenced by the stereochemistry of the starting alcohol and the potential for carbocation rearrangements.

Furthermore, research into the oxidative dehydrogenation of cyclohexanol (B46403) and various methylcyclohexanols over modified zeolite catalysts has provided kinetic and mechanistic data. researchgate.net These studies indicate that the reaction proceeds via a specific mechanism on the catalyst surface. It was found that the rates of oxidative dehydrogenation of methylcyclohexanol isomers are similar and generally higher than that of unsubstituted cyclohexanol, suggesting an electronic effect of the methyl groups in stabilizing reaction intermediates. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3,4-Dimethylcyclohexanol. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. mdpi.com

The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for identification purposes. nih.gov The mass spectrum is characterized by a molecular ion peak and a series of fragment ion peaks that are indicative of the compound's structure.

Solid-phase microextraction (SPME) coupled with GC-MS offers a sensitive and often solvent-free method for the analysis of volatile and semi-volatile organic compounds from various matrices. mdpi.com This technique is particularly useful for trace analysis, such as detecting volatile metabolites in biological samples. For instance, SPME-GC-MS has been successfully employed to analyze volatile compounds in human breath, where this compound has been identified. hmdb.ca

The SPME method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the sample headspace. The analytes adsorb onto the fiber and are then thermally desorbed into the GC injector for analysis. The choice of fiber coating is critical for optimal extraction efficiency. A common fiber used for broad-range volatile analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. mdpi.comnih.gov

| Parameter | Condition |

| SPME Fiber | DVB/CAR/PDMS mdpi.comnih.gov |

| Desorption Temperature | 250 °C mdpi.com |

| Injector Mode | Splitless mdpi.com |

In gas chromatography, the retention time (the time it takes for a compound to travel through the column) is a key parameter for identification. For this compound, the Kovats retention index, a standardized measure of retention time, has been reported as 1126 on a semi-standard non-polar column. nih.gov

| Analytical Parameter | Value/Observation | Source |

| Kovats Retention Index | 1126 (Semi-standard non-polar column) | nih.gov |

| Mass Spectrum (Electron Ionization) | Available in NIST database | nist.govnist.gov |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a powerful technique for separating compounds that are not easily volatilized, or for separating isomers that may co-elute in GC. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com This technique separates molecules based on their hydrophobicity. phenomenex.comvcu.edu For the separation of this compound isomers, a C18 column, which has a stationary phase consisting of octadecylsilane, is often a suitable choice due to its high hydrophobicity and surface area. phenomenex.com

The separation of diastereomers, which are stereoisomers that are not mirror images, can often be achieved on standard achiral HPLC columns. mtc-usa.comnih.gov The different spatial arrangements of the atoms in diastereomers can lead to different interactions with the stationary phase, resulting in different retention times. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the best resolution between the isomers. vcu.edursc.org

| HPLC Component | Typical Selection |

| Mode | Reverse-Phase (RP-HPLC) phenomenex.com |

| Stationary Phase | C18 (Octadecylsilane) phenomenex.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture vcu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and stereochemistry. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum can be used to confirm the presence of the methyl groups, the protons on the cyclohexane (B81311) ring, and the proton of the hydroxyl group. chemicalbook.com

The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their stereochemical environment. For example, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) can indicate whether the hydroxyl group is in an axial or equatorial position. Similarly, the coupling patterns between protons on the cyclohexane ring can help to determine the relative stereochemistry of the methyl groups (cis or trans). wordpress.com

A representative ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) shows characteristic signals. chemicalbook.com The exact chemical shifts and coupling constants would allow for the assignment of a specific stereoisomer.

| Proton Type | Representative Chemical Shift (ppm) |

| Carbinol Proton (CH-OH) | ~3.68 |

| Ring Protons | ~1.02 - 2.09 |

| Methyl Protons (CH₃) | ~0.84, ~0.89 |

Note: The specific chemical shifts can vary slightly depending on the specific isomer and experimental conditions. chemicalbook.com

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of the various carbon atoms within the this compound structure, including the methyl, methine, and methylene (B1212753) groups, as well as the carbon atom bearing the hydroxyl group (C-1).

The chemical shifts of the carbon atoms in the cyclohexane ring are particularly informative for deducing the stereochemistry (cis/trans isomerism) of the substituents. The orientation of the methyl groups and the hydroxyl group (axial vs. equatorial) significantly influences the shielding of the ring carbons. For instance, an axial methyl group typically experiences a shielding effect (upfield shift) compared to an equatorial methyl group due to the gamma-gauche effect. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Isomer of this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (CH-OH) | 65-75 | Deshielded due to the electronegative oxygen atom. |

| C-2, C-6 (CH₂) | 30-40 | |

| C-3 (CH-CH₃) | 30-40 | Shift influenced by the orientation of the methyl group. |

| C-4 (CH-CH₃) | 30-40 | Shift influenced by the orientation of the methyl group. |

| C-5 (CH₂) | 20-30 | |

| 3-CH₃ | 15-25 | Chemical shift is dependent on its axial or equatorial position. |

| 4-CH₃ | 15-25 | Chemical shift is dependent on its axial or equatorial position. |

Note: The predicted values are based on general principles of ¹³C NMR spectroscopy for substituted cyclohexanols and are for illustrative purposes.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and for determining the relative stereochemistry of its various isomers. acs.orglongdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com In the context of this compound, COSY spectra would reveal correlations between adjacent protons in the cyclohexane ring, aiding in the assignment of the ring protons. The magnitude of the coupling constants, which can sometimes be inferred from the cross-peak fine structure, can also provide information about the dihedral angles between protons and thus the conformation of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.comnih.gov An HSQC spectrum of this compound would allow for the direct assignment of the ¹³C signals based on the previously assigned ¹H signals. For example, the proton signal corresponding to the hydrogen on C-1 would show a correlation to the carbon signal of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comnih.gov HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be observed between the methyl protons and the ring carbons at positions 3 and 4, as well as adjacent ring carbons, confirming the positions of the methyl groups.

The combination of these 2D NMR techniques provides a detailed connectivity map of the molecule, which is crucial for differentiating between the various diastereomers of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The gas-phase FTIR spectrum of this compound clearly indicates the presence of its characteristic functional groups. google.comnist.gov

The most prominent features in the FTIR spectrum of this compound are the absorptions corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch | Alcohol |

| ~3000-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1470-1450 | C-H bend | Alkane (CH₂) |

| ~1380-1370 | C-H bend | Alkane (CH₃) |

| ~1100-1000 | C-O stretch | Secondary alcohol |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which may be present in condensed phases. The C-O stretching absorption in the 1100-1000 cm⁻¹ region is characteristic of a secondary alcohol. ru.nl

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses chiral centers, and therefore, its enantiomers can be characterized using chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). nih.govresearchgate.netnih.gov These techniques measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region. While the hydroxyl group itself is not a strong chromophore, the molecule can be derivatized to introduce a chromophore, or subtle electronic transitions can be observed. Enantiomers of a chiral molecule will produce mirror-image ECD spectra. The sign of the Cotton effect (the characteristic shape of a CD band) can often be correlated with the absolute configuration of a stereocenter. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. researchgate.netnih.govrsc.org VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. researchgate.net The VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, and comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations can provide an unambiguous assignment of the absolute configuration. rsc.org

Table 3: Conceptual Chiroptical Data for Enantiomers of a this compound Isomer

| Enantiomer | Technique | Wavelength/Wavenumber | Expected Observation |

| (1R, 3R, 4R) | ECD | λ_max | Positive Cotton Effect (Δε > 0) |

| (1S, 3S, 4S) | ECD | λ_max | Negative Cotton Effect (Δε < 0) |

| (1R, 3R, 4R) | VCD | ν_C-H | Specific pattern of positive and negative bands |

| (1S, 3S, 4S) | VCD | ν_C-H | Mirror-image pattern of the (R,R,R)-isomer |

Note: This table is illustrative and represents the expected complementary nature of the spectra for a pair of enantiomers.

Other Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography is a powerful technique for separating the various stereoisomers of this compound. researchgate.netlabproinc.com The different boiling points and polarities of the cis and trans isomers allow for their separation on a suitable GC column. The use of chiral stationary phases in GC can even enable the separation of the enantiomers of a specific diastereomer. researchgate.net

Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the identification of the separated isomers. fmach.itnih.govkyushu-u.ac.jp The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 128) and characteristic fragment ions resulting from the loss of water, methyl groups, and other fragments of the cyclohexane ring. nist.gov

Applications in Organic Synthesis and Industrial Processes

Role as an Intermediate in Fine Chemical Synthesis

As a functionalized cycloalkane, 3,4-dimethylcyclohexanol is a valuable intermediate in the synthesis of more complex molecules. guidechem.com Its hydroxyl group provides a reactive site for a variety of chemical transformations, making it a useful starting point for fine chemical production. guidechem.com

The chemical reactivity of the hydroxyl group in this compound allows for its conversion into a range of other cyclohexane (B81311) derivatives. These transformations are fundamental in multi-step organic syntheses.

One of the most common reactions is the oxidation of the alcohol to its corresponding ketone, 3,4-dimethylcyclohexanone (B1585827). This conversion can be achieved using various oxidizing agents. The resulting ketone is a significant intermediate in its own right, finding use in further synthetic pathways.

Another important class of derivatives is esters, formed through the reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). These esterification reactions yield compounds with properties that are distinct from the parent alcohol, often with applications in fragrances and as specialty solvents or plasticizers.

The table below summarizes key derivatives synthesized from this compound.

| Starting Material | Reaction Type | Product | Potential Applications of Product |

| This compound | Oxidation | 3,4-Dimethylcyclohexanone | Intermediate for further synthesis |

| This compound | Esterification | 3,4-Dimethylcyclohexyl acetate | Fragrance, specialty solvent |

| This compound | Esterification | 3,4-Dimethylcyclohexyl propionate | Fragrance, flavoring agent |

This compound possesses three chiral centers, leading to the existence of several stereoisomers. This inherent chirality makes it a potentially valuable starting material or auxiliary in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a target molecule. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

While the specific use of this compound as a chiral auxiliary in published research is not widespread, its structural motifs are analogous to other cyclohexanol (B46403) derivatives that have been employed in stereoselective reactions. For instance, related compounds like trans-2-phenyl-1-cyclohexanol (B1200244) have been used as effective chiral auxiliaries. wikipedia.org The different spatial arrangements of the methyl and hydroxyl groups in the various isomers of this compound could, in principle, be used to influence the stereochemical course of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. However, more readily available and studied auxiliaries, such as certain oxazolidinones or camphorsultam, are more commonly utilized for these purposes. wikipedia.org

Utilization in Fragrance and Flavor Industries

This compound is utilized as a fragrance ingredient in various consumer products. guidechem.com It is described as having a mild, sweet odor. guidechem.com Its volatility and olfactory characteristics make it suitable for inclusion in perfumes, soaps, detergents, and other scented goods.

The fragrance industry often utilizes esters of cyclic alcohols to create specific scent profiles. Esters derived from this compound, such as 3,4-dimethylcyclohexyl acetate, are also expected to possess unique aromatic qualities, contributing to the palette of scents available to perfumers. The structure of the alcohol, including the substitution pattern on the cyclohexane ring, is a critical determinant of the final scent of the corresponding ester.

Solvent Properties in Chemical Reactions

With its hydroxyl group providing polarity and its cyclohexane ring conferring nonpolar character, this compound exhibits properties of a moderately polar organic solvent. It is generally soluble in other organic solvents while having limited solubility in water. guidechem.com This amphiphilic nature can be advantageous in certain reaction systems where it needs to solubilize both polar and nonpolar reagents. Its relatively high boiling point suggests it can be used in reactions requiring elevated temperatures. guidechem.com

The table below lists some of the relevant physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol nist.gov |

| Appearance | Colorless to almost colorless clear liquid guidechem.comlabproinc.com |

| Boiling Point | 172-174 °C guidechem.com |

| Density | ~0.88 - 0.92 g/mL guidechem.comlabproinc.com |

| Water Solubility | Limited (9.2 g/L at 25°C) guidechem.com |

| Refractive Index | ~1.46 labproinc.com |

Role in Polymer Production

While this compound itself is not a monomer for direct polymerization, it can be chemically modified to produce monomers. For instance, it can be esterified with acrylic acid or methacrylic acid to form 3,4-dimethylcyclohexyl acrylate (B77674) or methacrylate. Although specific industrial-scale polymerization of these particular monomers is not well-documented, related cycloaliphatic methacrylates, such as 3,4-epoxycyclohexylmethyl methacrylate, are known monomers used in the production of specialty polymers. warshel.comnih.gov These polymers are often valued for their thermal stability, optical clarity, and weather resistance.

Furthermore, esters derived from this compound and dicarboxylic acids could potentially be used as secondary plasticizers for polymers like polyvinyl chloride (PVC), modifying their flexibility and processing characteristics.

Applications in Pharmaceutical Synthesis and Drug Development

In the pharmaceutical industry, this compound can serve as a starting material or an intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.com The cyclohexane scaffold is a common structural motif in many drug molecules. The specific stereochemistry of this compound isomers can be crucial in developing stereochemically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.